molecular formula C6H9N3OS B11821050 N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B11821050
M. Wt: 171.22 g/mol
InChI Key: VHUDTXNSWRDGRC-UHFFFAOYSA-N
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Description

N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine (IUPAC name) is a thiazole-derived hydrazine analog with the molecular formula C₆H₉N₃OS and a molecular weight of 171.22 g/mol . Its structure comprises a 2-amino-4-methyl-substituted thiazole ring linked to an ethylidene hydroxylamine group. Key identifiers include:

  • SMILES: CC1=C(SC(=N1)N)C(=NO)C
  • InChIKey: VHUDTXNSWRDGRC-RUDMXATFSA-N .
    The compound is commercially available as a powder and stored at room temperature .

Properties

IUPAC Name

N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3-5(4(2)9-10)11-6(7)8-3/h10H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDTXNSWRDGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This compound can then be further modified through various chemical reactions to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural Analog: N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

  • Molecular Formula : C₆H₈N₂OS
  • Key Differences: Lacks the 2-amino group on the thiazole ring.
  • Molecular Weight : 156.20 g/mol (vs. 171.22 g/mol for the target compound) .
  • Collision cross-section analysis (a measure of molecular shape in mass spectrometry) could differ due to altered steric and electronic profiles .

Precursor Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

  • Molecular Formula : C₆H₈N₂OS
  • Key Differences : Contains a ketone group instead of the ethylidene hydroxylamine moiety.
  • CAS Number : [30748-47-1] .
  • Role in Synthesis : Likely serves as a precursor for synthesizing the target compound via condensation with hydroxylamine .

Bioactive Derivative: (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide

  • Molecular Formula : C₁₃H₁₅N₅S₂
  • Key Differences: Incorporates a carbothioamide-anilino group on the thiazole ring.
  • Biological Activity : Exhibits antiviral, anticancer, and antibacterial properties .
  • Implications: Substituents like anilino and carbothioamide enhance biological interactions, suggesting that the target compound’s amino group could be modified for similar applications .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents on Thiazole Molecular Weight (g/mol) Notable Properties/Bioactivity
Target Compound C₆H₉N₃OS 2-amino, 4-methyl 171.22 Under research (unreported activity)
N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine C₆H₈N₂OS 4-methyl 156.20 Unspecified
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 2-amino, 4-methyl 156.20 Precursor for synthesis
(2E)-Hydrazine-1-carbothioamide derivative C₁₃H₁₅N₅S₂ 2-anilino, 4-methyl 313.42 Antiviral, anticancer

Key Research Findings

Synthetic Pathways: The target compound is likely synthesized via condensation of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone with hydroxylamine, analogous to hydrazide formations in polyphenolic compounds (e.g., ) .

Structural Impact of Substituents: The 2-amino group increases molecular weight by 15.02 g/mol compared to the non-amino analog and enhances polarity . Bioactivity in derivatives (e.g., ) suggests that electron-donating groups (e.g., amino, anilino) improve interactions with biological targets .

Analytical Considerations: The amino group may influence collision cross-section values in mass spectrometry, affecting identification in complex matrices .

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